molecular formula C14H15NO3 B103699 tert-Butyl 8-quinolyl carbonate CAS No. 18595-55-6

tert-Butyl 8-quinolyl carbonate

Cat. No.: B103699
CAS No.: 18595-55-6
M. Wt: 245.27 g/mol
InChI Key: PAAWXPHOQOQYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 8-quinolyl carbonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of quinoline, a heterocyclic organic compound that has been widely studied for its pharmacological properties. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of tert-Butyl 8-quinolyl carbonate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, this compound may prevent the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to increase the production of reactive oxygen species, which may contribute to its antioxidant properties. This compound has also been found to inhibit the expression of certain genes that are involved in inflammation.

Advantages and Limitations for Lab Experiments

Tert-Butyl 8-quinolyl carbonate has several advantages and limitations for lab experiments. One advantage is its broad-spectrum antimicrobial activity, which makes it useful for testing against a variety of bacteria. Additionally, its ability to inhibit the growth of cancer cells in vitro makes it a promising candidate for further anticancer research. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on tert-Butyl 8-quinolyl carbonate. One direction is to further investigate its potential as an antimicrobial agent. Another direction is to explore its potential as an anticancer agent, particularly in vivo. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research is needed to explore its potential as an antioxidant and to investigate its effects on oxidative stress-related diseases.

Synthesis Methods

Tert-Butyl 8-quinolyl carbonate is synthesized through a reaction between 8-hydroxyquinoline and tert-butyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain a pure form of this compound.

Scientific Research Applications

Tert-Butyl 8-quinolyl carbonate has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anticancer, and antioxidant properties. In one study, this compound was found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In another study, it was found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Properties

18595-55-6

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

tert-butyl quinolin-8-yl carbonate

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(16)17-11-8-4-6-10-7-5-9-15-12(10)11/h4-9H,1-3H3

InChI Key

PAAWXPHOQOQYNE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)OC1=CC=CC2=C1N=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC2=C1N=CC=C2

18595-55-6

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.